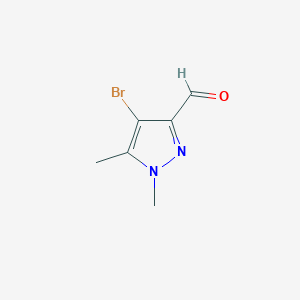

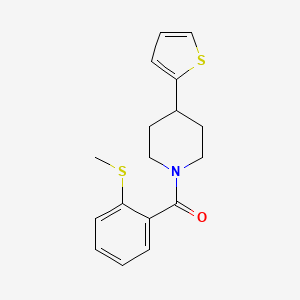

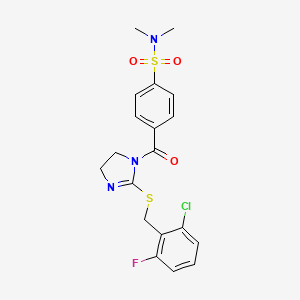

![molecular formula C19H22N6OS B2955311 2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034352-17-3](/img/structure/B2955311.png)

2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups including a benzylthio group, a pyrrolidinyl group, a triazolopyridazine group, and an acetamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the triazolopyridazine ring suggests that this compound may have a planar structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antitubercular Agent Development

This compound shows promise as an inhibitor of Mtb shikimate dehydrogenase , which is crucial for the biosynthesis of chorismate end products. It’s a promising target for the development of new-generation antitubercular agents . Systematic modifications of the compound could lead to the discovery of potent leads for antitubercular activity.

High-Energy Materials Research

Due to its structural features, the compound is of interest in the study of high-energy materials. Compounds with a triazolo[4,3-b]pyridazine ring system have been noted for their high energy, low sensitivity, and high thermal stability . This makes them suitable for applications in energetic material design.

Thermal Decomposition Analysis

The compound’s thermal behavior and decomposition mechanisms can be studied using techniques like TG, DSC, TG-DSC-FTIR-MS , and ARC . Such studies are essential for understanding the safety and stability of materials under various conditions .

Kinetic Model Analysis

Kinetic models can be developed to describe the thermal decomposition of compounds like this one. These models help predict the behavior of the compound under different thermal conditions and can be used to assess its stability and reactivity .

Energetic Salts Synthesis

The compound can serve as a precursor for the synthesis of energetic salts. These salts have applications in propellants and explosives, where stability and energy content are critical parameters .

Safety and Hazard Prediction

The compound’s safety indicators, such as TMRad , TD24 , and TD8 , can be calculated to predict thermal hazards. This information is vital for handling and storage guidelines in research and industrial settings .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target protein in a way that inhibits the protein’s function, leading to changes in cellular processes. For instance, c-Met kinase inhibitors prevent the activation of the kinase, disrupting signal transduction pathways and inhibiting cancer cell growth .

Biochemical Pathways

If it acts similarly to other c-met kinase inhibitors, it may affect pathways involved in cell growth and survival . Inhibition of c-Met kinase can disrupt these pathways, potentially leading to the death of cancer cells.

Result of Action

If it acts as a c-met kinase inhibitor, it could potentially inhibit cancer cell growth .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c26-19(14-27-13-15-6-2-1-3-7-15)20-12-18-22-21-16-8-9-17(23-25(16)18)24-10-4-5-11-24/h1-3,6-9H,4-5,10-14H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWAUYULGFFBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSCC4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

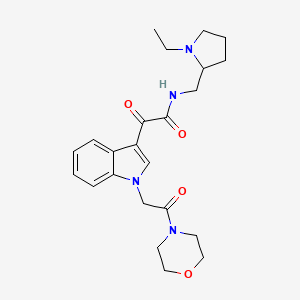

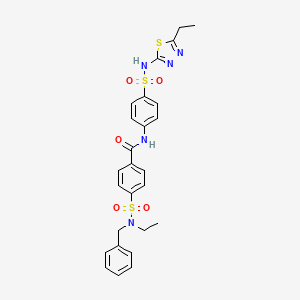

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)

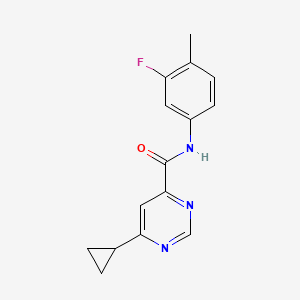

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)

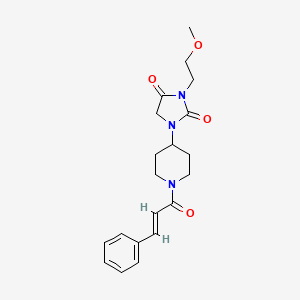

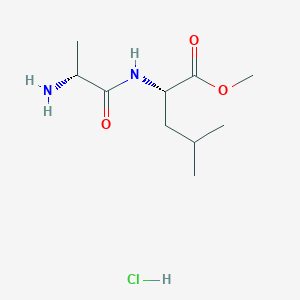

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2955241.png)

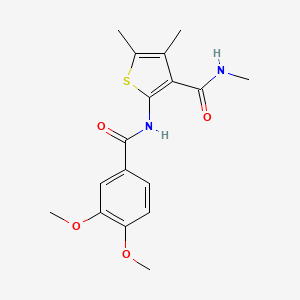

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)